Diphemanil

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

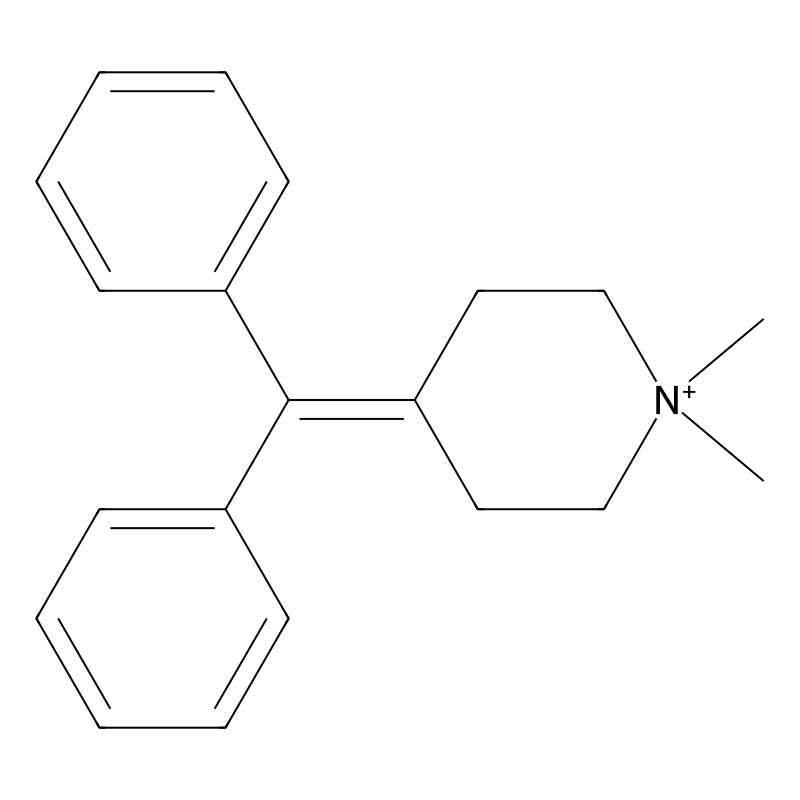

Diphemanil, also known as Diphemanil methylsulfate, is a quaternary ammonium compound classified as an antimuscarinic agent. Its chemical structure is characterized by the presence of a diphenylmethane moiety, specifically represented by the IUPAC name 4-(diphenylmethylidene)-1,1-dimethylpiperidin-1-ium methyl sulfate. The molecular formula of Diphemanil is , with a molecular weight of approximately 389.51 g/mol . This compound is primarily used in pharmacology for its ability to block the action of acetylcholine at muscarinic receptors, thereby reducing secretory functions in various glands.

Diphemanil methylsulfate predominantly undergoes substitution reactions due to its quaternary ammonium structure. The methyl sulfate group can participate in nucleophilic substitution, leading to the formation of various derivatives. Additionally, it can react with nucleophiles to form stable complexes or undergo hydrolysis under specific conditions .

Diphemanil exhibits significant biological activity as an anticholinergic agent. It primarily acts as an antagonist at muscarinic acetylcholine receptors, particularly the M3 subtype. This interaction leads to decreased secretion of saliva, gastric acids, and sweat, making it useful in treating conditions characterized by excessive secretions. Furthermore, it has been shown to reverse increases in lung resistance and enhance dynamic lung compliance induced by non-selective acetylcholine receptor agonists like carbachol .

The synthesis of Diphemanil typically involves the following steps:

- Formation of Diphenylmethane Derivative: A diphenylmethane derivative is synthesized through a condensation reaction involving appropriate phenyl-substituted compounds.

- Piperidine Reaction: The diphenylmethane derivative is then reacted with 1,1-dimethylpiperidine to form the piperidinium salt.

- Methylation: Finally, the product undergoes methylation using methyl sulfate to yield Diphemanil methylsulfate.

These steps may vary based on specific laboratory protocols and desired purity levels .

Diphemanil is utilized in various medical applications due to its anticholinergic properties:

- Gastrointestinal Disorders: It is employed in managing functional gastrointestinal disorders by reducing excessive secretions and motility.

- Respiratory Conditions: Its ability to relax bronchial muscles makes it beneficial in treating conditions such as asthma or chronic obstructive pulmonary disease.

- Veterinary Medicine: Diphemanil has been used in veterinary settings for similar therapeutic effects on animals .

Studies have shown that Diphemanil interacts with several biological systems through its action on muscarinic receptors. Notably:

- Muscarinic Receptors: It primarily binds to M3 muscarinic receptors, modulating various physiological responses such as glandular secretion and smooth muscle contraction .

- Drug Interactions: As an anticholinergic agent, it may interact with other medications affecting cholinergic signaling pathways, necessitating caution when co-administered with other drugs that influence neurotransmitter levels .

Diphemanil shares structural and functional similarities with several other anticholinergic agents. Below are some comparable compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Atropine | Tropane alkaloid derived from Solanaceae plants | Natural origin; widely used for bradycardia |

| Scopolamine | Similar tropane structure | Effective for motion sickness |

| Ipratropium Bromide | Synthetic derivative of atropine | Used primarily for respiratory issues |

| Glycopyrrolate | Synthetic anticholinergic | Longer duration of action; used pre-anesthesia |

Diphemanil's uniqueness lies in its specific binding affinity for muscarinic receptors and its application in both human and veterinary medicine. Its quaternary ammonium structure distinguishes it from tertiary amines like atropine and scopolamine, providing different pharmacokinetic properties and therapeutic uses .